

Physical and chemical properties of Henryoside

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Compound of Interest

Compound Name: Henryoside

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Henryoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henryoside, an acylated salicin bis-glucoside, is a natural product isolated from the aerial parts of *Viburnum veitchii*.^[1] This compound has garnered interest for its potential therapeutic applications, primarily due to its reported spasmolytic and uterotonic properties. This technical guide provides a detailed overview of the known physical and chemical properties of **Henryoside**, alongside a discussion of its biological activities and the experimental methodologies relevant to their investigation.

Physicochemical Properties

Henryoside is a white powder with the molecular formula $C_{26}H_{32}O_{15}$ and a molecular weight of 584.52 g/mol.^[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol. Detailed spectral data, crucial for its identification and characterization, are summarized below.

Tabulated Physicochemical and Spectral Data

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₂ O ₁₅	[1]
Molecular Weight	584.52 g/mol	[1]
Physical State	Powder	
Solubility	DMSO, Pyridine, Methanol, Ethanol	
¹ H-NMR (CD ₃ OD, 400 MHz)	See Table 2 for detailed assignments	
¹³ C-NMR (CD ₃ OD, 100 MHz)	See Table 2 for detailed assignments	

Table 1: Physical and Chemical Properties of **Henryoside**

Position	¹³ C-NMR (δ, ppm)	¹ H-NMR (δ, ppm, J in Hz)
Salicyloyl moiety		
1	115.8	
2	158.3	
3	110.5	6.95 (d, 8.4)
4	136.8	7.62 (dd, 8.4, 7.8)
5	119.2	6.91 (d, 7.8)
6	131.5	7.89 (d, 7.8)
C=O	167.9	
Salicin moiety		
1'	132.4	
2'	155.9	
3'	117.8	7.15 (d, 8.0)
4'	130.5	7.35 (t, 8.0)
5'	124.1	7.28 (t, 8.0)
6'	129.8	7.45 (d, 8.0)
CH ₂	63.8	5.15 (d, 13.0), 4.95 (d, 13.0)
Glucosyl moiety (a)		
1"	102.8	4.98 (d, 7.5)
2"	75.1	3.52 (m)
3"	78.1	3.48 (m)
4"	71.8	3.42 (m)
5"	78.2	3.45 (m)
6"	62.9	3.90 (dd, 12.0, 2.0), 3.72 (dd, 12.0, 5.5)

Glucosyl moiety (b)		
1'''	104.5	4.68 (d, 7.8)
2'''	75.9	3.50 (m)
3'''	77.9	3.46 (m)
4'''	71.7	3.40 (m)
5'''	77.8	3.38 (m)
6'''	62.8	3.88 (dd, 12.0, 2.0), 3.70 (dd, 12.0, 5.5)

Table 2: ¹H and ¹³C-NMR Spectral Data for **Henryoside**

Biological Activities and Potential Mechanisms

Henryoside has been reported to possess spasmolytic and uterotonic activities. While the precise signaling pathways and molecular mechanisms underlying these effects have not yet been elucidated for **Henryoside** specifically, we can infer potential avenues of investigation based on the activities of other compounds isolated from the Viburnum genus and general knowledge of smooth muscle physiology.

Spasmolytic Activity

The spasmolytic effect of natural compounds often involves the modulation of ion channels, neurotransmitter receptors, or intracellular signaling cascades that regulate smooth muscle contraction.

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Uterotonic Activity

Uterotonic agents stimulate the contraction of the uterine smooth muscle (myometrium). This activity is often mediated through G-protein coupled receptors, leading to an increase in intracellular calcium concentration.

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Experimental Protocols

To rigorously investigate the biological activities of **Henryoside**, standardized experimental protocols are essential. The following sections outline methodologies for assessing its spasmolytic and uterotonic effects.

Spasmolytic Activity Assessment

Objective: To evaluate the relaxant effect of **Henryoside** on smooth muscle tissue.

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Methodology:

- **Tissue Preparation:** A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
- **Equilibration:** The tissue is allowed to equilibrate under a resting tension of 1 g for at least 30 minutes.
- **Contraction Induction:** Sustained contractions are induced by adding a contractile agent such as acetylcholine or a high concentration of potassium chloride to the organ bath.
- **Drug Administration:** Once a stable contraction plateau is reached, cumulative concentrations of **Henryoside** are added to the bath.
- **Data Acquisition:** Changes in isometric tension are recorded using a force-displacement transducer connected to a data acquisition system.
- **Analysis:** The relaxant effect is expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted to determine the IC₅₀ value (the concentration of

Henryoside that causes 50% relaxation).

Uterotonic Activity Assessment

Objective: To determine the contractile effect of **Henryoside** on uterine smooth muscle.

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Methodology:

- **Tissue Preparation:** Uterine horns are isolated from a rat pre-treated with estrogen to induce a consistent contractile response. The tissue is mounted in an organ bath containing De Jalon's solution at 32°C, aerated with 95% O₂ and 5% CO₂.
- **Equilibration:** The tissue is allowed to equilibrate under a resting tension of 0.5 g until regular spontaneous contractions are observed.
- **Drug Administration:** Cumulative concentrations of **Henryoside** are added to the organ bath.
- **Data Acquisition:** The frequency and amplitude of uterine contractions are recorded using a force-displacement transducer.
- **Analysis:** The uterotonic effect is quantified by measuring the increase in the amplitude and/or frequency of contractions. A concentration-response curve is constructed to determine the EC₅₀ value (the concentration of **Henryoside** that produces 50% of the maximal contractile response).

Conclusion and Future Directions

Henryoside is a promising natural product with defined spasmolytic and uterotonic properties. This guide has summarized its known physicochemical characteristics and provided a framework for the systematic investigation of its biological activities. Further research is warranted to elucidate the specific molecular targets and signaling pathways through which **Henryoside** exerts its effects. Such studies will be crucial for evaluating its full therapeutic potential and for guiding the development of novel drugs based on its chemical scaffold. The

experimental protocols outlined herein provide a robust starting point for researchers aiming to explore the pharmacology of this intriguing molecule.

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References

- 1. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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